2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid

CRF1 receptor antagonist BMS-665053 palladium-catalyzed coupling

2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid (CAS 1806328-97-1) is a polysubstituted phenylacetic acid derivative bearing chlorine atoms at the 2- and 6-positions and a difluoromethoxy group at the 4-position of the aromatic ring. With a molecular formula of C9H6Cl2F2O3 and a molecular weight of 271.04 g/mol, it is commercially available at ≥95% purity from multiple suppliers.

Molecular Formula C9H6Cl2F2O3
Molecular Weight 271.04 g/mol
CAS No. 1806328-97-1
Cat. No. B1410042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid
CAS1806328-97-1
Molecular FormulaC9H6Cl2F2O3
Molecular Weight271.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)CC(=O)O)Cl)OC(F)F
InChIInChI=1S/C9H6Cl2F2O3/c10-6-1-4(16-9(12)13)2-7(11)5(6)3-8(14)15/h1-2,9H,3H2,(H,14,15)
InChIKeyJBLKGHFCNSQXFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid (CAS 1806328-97-1): A Regiospecific Building Block for CRF1 Antagonists and Agrochemical Intermediates


2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid (CAS 1806328-97-1) is a polysubstituted phenylacetic acid derivative bearing chlorine atoms at the 2- and 6-positions and a difluoromethoxy group at the 4-position of the aromatic ring. With a molecular formula of C9H6Cl2F2O3 and a molecular weight of 271.04 g/mol, it is commercially available at ≥95% purity from multiple suppliers . The compound serves as a versatile intermediate in the synthesis of pyrazinone-containing corticotropin-releasing factor-1 (CRF1) receptor antagonists, most notably BMS-665053, a clinical candidate for stress-related disorders [1]. Its regiospecific substitution pattern is critical for the high receptor-binding affinity observed in downstream pharmacophores, distinguishing it from other dichloro-difluoromethoxy phenylacetic acid isomers.

Why 2,6-Dichloro-4-(difluoromethoxy)phenylacetic Acid Cannot Be Replaced by a Generic Isomer


Phenylacetic acid building blocks with identical molecular formulas but different halogen and difluoromethoxy substitution patterns (e.g., 2,4-dichloro-6-(difluoromethoxy)phenylacetic acid, CAS 1803717-72-7; 3,5-dichloro-2-(difluoromethoxy)phenylacetic acid, CAS 1807060-61-2) are readily available, yet they are not functionally interchangeable. The 2,6-dichloro-4-(difluoromethoxy) arrangement uniquely positions the acetic acid moiety between the two ortho-chlorine atoms, creating a steric and electronic environment that dictates the outcome of subsequent palladium-catalyzed coupling reactions essential for constructing CRF1 antagonist cores [1]. In the synthesis of BMS-665053, only the 2,6-dichloro-4-(difluoromethoxy)aniline intermediate—derivable from this phenylacetic acid—underwent efficient coupling with the pyrazinone partner to yield a compound with single-digit nanomolar CRF1 binding affinity (IC50 1.0 nM) [2]. Isomeric building blocks would produce regioisomeric final compounds with unpredictable—and likely diminished—receptor engagement, making generic substitution a high-risk decision for programs targeting this pharmacophore.

Quantitative Differentiation Evidence: 2,6-Dichloro-4-(difluoromethoxy)phenylacetic Acid vs. Closest Analogs


Enabling Synthesis of BMS-665053: CRF1 Antagonist with IC50 1.0 nM Requires 2,6-Dichloro-4-(difluoromethoxy) Substitution Pattern

The 2,6-dichloro-4-(difluoromethoxy)phenylacetic acid scaffold is the sole precursor to 2,6-dichloro-4-(difluoromethoxy)aniline, which undergoes palladium-catalyzed coupling with (S)-3,5-dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one to produce BMS-665053 [1]. BMS-665053 exhibits a CRF1 receptor binding IC50 of 1.0 nM and a functional cAMP inhibition IC50 of 4.9 nM in human Y-79 retinoblastoma cells . No other dichloro-difluoromethoxy phenylacetic acid isomer has been reported to yield a CRF1 antagonist with comparable potency, indicating that the 2,6-dichloro-4-substitution pattern is pharmacophorically essential.

CRF1 receptor antagonist BMS-665053 palladium-catalyzed coupling

Direct Bis-ortho-chlorination Efficiency: Scalable Route Exclusive to 2,6-Dichloro-4-(difluoromethoxy) Substitution

A one-step direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline using HCl and H2O2 selectively installs chlorine atoms at the 2- and 6-positions in high yield [1]. This method was successfully applied to prepare multi-kilogram batches of 2,6-dichloro-4-(difluoromethoxy)aniline for preclinical toxicology studies of BMS-665053. In contrast, isomeric 2,4-dichloro-6-(difluoromethoxy)aniline or 3,5-dichloro-2-(difluoromethoxy)aniline cannot be accessed via this direct bis-ortho-chlorination route, necessitating alternative, lower-yielding synthetic sequences.

process chemistry bis-ortho-chlorination scale-up

Validated CRF1 Pharmacophore: Multiple Antagonists Bearing the 2,6-Dichloro-4-(difluoromethoxy)phenyl Group Show Sub-10 nM Potency

In addition to BMS-665053 (IC50 1.0 nM), at least four other CRF1 antagonists incorporating the 2,6-dichloro-4-(difluoromethoxy)phenyl moiety have been profiled in radioligand displacement assays, yielding IC50 values ranging from 0.46 nM to 6.30 nM [1][2]. For example, (R)-5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(difluoromethoxy)phenylamino]pyrazin-2(1H)-one shows an IC50 of 0.46 nM, while 1-(1-cyclopropyl-2-methoxyethyl)-5-(2,6-dichloro-4-(difluoromethoxy)phenylamino)-3-methyl-1,2,4-triazin-6(1H)-one achieves an IC50 of 6.30 nM. This consistent sub-10 nM potency across diverse heterocyclic cores confirms that the 2,6-dichloro-4-(difluoromethoxy)phenyl group is a privileged fragment for CRF1 engagement. No analogous data exist for compounds derived from the 2,4-dichloro-6-(difluoromethoxy) or 3,5-dichloro-2-(difluoromethoxy) isomers.

CRF1 pharmacophore structure-activity relationship BindingDB

Physicochemical Property Comparison: LogP and Topological Polar Surface Area Parity with Isomers Does Not Predict Biological Equivalence

Computed XLogP3-AA values for 2,6-dichloro-4-(difluoromethoxy)phenylacetic acid and its closest isomers—2,4-dichloro-6-(difluoromethoxy)phenylacetic acid (CID 119014895) and 3,5-dichloro-2-(difluoromethoxy)phenylacetic acid (CID 121228263)—are identical at 3.6, and topological polar surface area (TPSA) is constant at 46.5 Ų across all three isomers [1][2][3]. This parity confirms that simple physicochemical filtering cannot distinguish between these regioisomers and that biological differentiation arises solely from the spatial arrangement of chlorine and difluoromethoxy substituents, which governs productive binding interactions with target proteins.

XLogP3 topological polar surface area physicochemical profiling

Optimal Application Scenarios for 2,6-Dichloro-4-(difluoromethoxy)phenylacetic Acid Based on Evidence


Medicinal Chemistry: Synthesis of Next-Generation CRF1 Receptor Antagonists

The compound is the preferred starting material for generating the 2,6-dichloro-4-(difluoromethoxy)aniline intermediate required for palladium-catalyzed coupling reactions that construct the pyrazinone core of CRF1 antagonists [1]. With BMS-665053 demonstrating an IC50 of 1.0 nM in CRF1 binding and 4.9 nM in functional cAMP inhibition, medicinal chemistry teams can confidently use this building block to explore novel heterocyclic partners while preserving the validated pharmacophoric fragment .

Process Chemistry Scale-Up: Reliable Multi-Kilogram Synthesis of Key Intermediates

The direct bis-ortho-chlorination route to 2,6-dichloro-4-(difluoromethoxy)aniline from 4-(difluoromethoxy)aniline is demonstrated at pilot-plant scale, enabling process chemists to source the phenylacetic acid precursor with assurance of downstream scalability [1]. No comparable large-scale route exists for isomeric analogs, making this compound the only viable choice for programs requiring kilogram quantities of the aniline intermediate.

Analytical Reference Standard for Regioisomeric Purity Determination

Because computed XLogP3 and TPSA values cannot distinguish between 2,6-, 2,4-, and 3,5-dichloro-difluoromethoxy isomers [1][2], authentic reference material of 2,6-dichloro-4-(difluoromethoxy)phenylacetic acid is essential for developing HPLC, GC, or NMR methods to confirm regioisomeric purity in incoming building blocks and final active pharmaceutical ingredients.

Agrochemical Intermediate: Herbicidal Difluoro Phenylacetic Acid Derivatives

Patents disclose that difluoro phenylacetic acids of general Formula (I) exhibit surprisingly good herbicidal activity [1]. The 2,6-dichloro-4-(difluoromethoxy)phenylacetic acid scaffold provides a starting point for synthesizing novel herbicides with potentially improved selectivity and potency profiles compared to non-fluorinated or differently substituted analogs.

Quote Request

Request a Quote for 2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.